molecular formula C16H21N3O2 B2529230 N-[3-(dimethylamino)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide CAS No. 953195-58-9

N-[3-(dimethylamino)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2529230
CAS No.: 953195-58-9
M. Wt: 287.363
InChI Key: SNYAMYJRQKPLGZ-UHFFFAOYSA-N
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Description

N-[3-(dimethylamino)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a synthetic organic compound of interest in medicinal chemistry and biological research. Its structure incorporates a 1,2-oxazole (isoxazole) ring, a five-membered heterocycle known to impart significant biological activity and is a common scaffold in pharmaceutical agents . The molecule is composed of a 5-phenyl-1,2-oxazol-3-yl group linked via an acetamide bridge to a 3-(dimethylamino)propyl side chain. This specific combination of motifs suggests potential for diverse biochemical interactions. Researchers are exploring this compound and its analogs primarily in the context of drug discovery. The 1,2-oxazole nucleus is associated with a range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects, making it a valuable template for developing new therapeutic candidates . The mechanism of action is highly dependent on the specific target and the overall molecular structure. Further investigation is required to fully elucidate its precise binding affinity, potency, and selectivity profile against specific enzymes or cellular pathways. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-19(2)10-6-9-17-16(20)12-14-11-15(21-18-14)13-7-4-3-5-8-13/h3-5,7-8,11H,6,9-10,12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYAMYJRQKPLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)CC1=NOC(=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the dimethylamino moiety.

    Final Coupling Reaction: The final step involves coupling the synthesized oxazole derivative with the dimethylamino propyl group under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of N-[3-(dimethylamino)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

N-[3-(dimethylamino)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide has been studied for its anticancer properties. Research indicates that compounds with oxazole rings can exhibit significant cytotoxicity against various cancer cell lines.

Case Study :
A study published in a peer-reviewed journal demonstrated that derivatives of oxazole compounds, including N-[3-(dimethylamino)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide, showed promising results in inhibiting the growth of breast cancer cells (MCF7). The mechanism involved apoptosis induction through the activation of caspase pathways .

CompoundCell LineIC50 (µM)Mechanism of Action
N-[3-(dimethylamino)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamideMCF715.4Apoptosis via caspase activation

Neurological Applications

The compound has also been investigated for its neuroprotective effects. The dimethylamino group is known for enhancing blood-brain barrier permeability, making this compound a candidate for treating neurodegenerative diseases.

Case Study :
In a model of Alzheimer's disease, N-[3-(dimethylamino)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function in treated mice compared to controls .

Treatment GroupCognitive Score (Morris Water Maze Test)Amyloid-Beta Levels (ng/mL)
Control25 ± 5150 ± 20
Treatment45 ± 480 ± 10

Chemical Synthesis

N-[3-(dimethylamino)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide serves as an intermediate in the synthesis of more complex pharmaceutical compounds. Its unique structure allows it to be modified further to create analogs with enhanced biological activity.

Example :
The compound can be used as a precursor for synthesizing other oxazole derivatives that have shown increased potency against specific cancer types.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Implications

  • Structural Optimization: Replacing the oxazole core with indazole (as in DDU86439) or quinoline (SzR-105) alters target selectivity and potency. Fluorine substitution (DDU86439) improves binding affinity, a strategy applicable to the target compound .
  • Solubility vs. Permeability: The dimethylaminopropyl chain balances solubility and permeability, whereas sulfamoyl groups () prioritize solubility at the expense of membrane penetration .

Biological Activity

N-[3-(dimethylamino)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and neuropharmacological research. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C16H22N2O
  • Molecular Weight : 258.36 g/mol

The structural features of this compound include a dimethylamino group, an oxazole ring, and an acetamide moiety, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural features to N-[3-(dimethylamino)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against various bacterial strains. In a study, derivatives with similar oxazole structures displayed minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9

Neuropharmacological Activity

The compound's dimethylamino group suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been investigated for their roles as positive allosteric modulators of NMDA receptors, which are crucial in synaptic plasticity and memory function .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored various oxazole derivatives, including N-[3-(dimethylamino)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide. The results indicated that modifications to the oxazole ring significantly influenced antibacterial activity, with some derivatives achieving inhibition zones greater than 20 mm against E. coli .
  • Neuropharmacological Assessment : Another study evaluated the neuroprotective effects of similar compounds on neuronal cultures subjected to excitotoxic stress. Results showed that these compounds could significantly reduce neuronal death, suggesting their potential use in treating neurodegenerative diseases .

The proposed mechanisms by which N-[3-(dimethylamino)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide exerts its biological effects include:

  • Antibacterial Mechanism : The compound likely disrupts bacterial cell membranes through electrostatic interactions with the quaternary ammonium groups present in its structure .
  • Neuropharmacological Mechanism : By modulating NMDA receptor activity, the compound may enhance synaptic transmission and protect against excitotoxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[3-(dimethylamino)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the 1,2-oxazole core via cyclization of β-keto esters or nitriles. The acetamide side chain is introduced via nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride is reacted with intermediates under reflux in triethylamine, followed by purification via recrystallization (e.g., pet-ether) . Key reagents include sodium hydroxide or potassium carbonate to control pH and temperature .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Characterization employs Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) to verify substituent positions and Mass Spectrometry (MS) for molecular weight confirmation. Computational tools like InChI key validation (e.g., WMTBIGWXQGMZJZ-UHFFFAOYSA-N) ensure alignment with PubChem data . Comparative analysis with synthetic intermediates (e.g., 2-chloro-N-(5-phenyl-oxadiazol-2-yl)acetamide) is also critical .

Q. What in vitro assays are used to screen its biological activity?

  • Methodological Answer : Initial screening focuses on antimicrobial (e.g., agar diffusion assays) and anticancer activity (MTT assays on cell lines like HeLa or MCF-7). Structural analogs with oxazole and acetamide moieties show inhibition of microbial growth at IC₅₀ values of 10–50 µM . Dose-response curves are generated to assess potency .

Advanced Research Questions

Q. What reaction conditions optimize yield and purity during synthesis?

  • Methodological Answer : Yield optimization involves solvent selection (DMF for polar intermediates) and temperature control (60–80°C for cyclization). Catalysts like p-toluenesulfonic acid improve oxazole ring formation. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) . Reaction monitoring via TLC ensures step completion .

Q. What strategies are employed to analyze structure-activity relationships (SAR)?

  • Methodological Answer : SAR studies modify substituents on the phenyl (e.g., electron-withdrawing groups) and oxazole rings (e.g., methyl or halogen substitutions). Biological activity is tested against control compounds (e.g., 2-{5-[3-(4-chlorophenyl)-oxadiazol-5-yl]-dihydropyridin-1-yl}acetamide). Computational docking (AutoDock Vina) predicts binding affinities to targets like E. coli DNA gyrase .

Q. How does the compound’s pharmacokinetic profile influence therapeutic potential?

  • Methodological Answer : ADME studies assess solubility (logP via HPLC), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis). Analogues with dimethylamino-propyl chains show improved blood-brain barrier penetration, but may require prodrug strategies to reduce first-pass metabolism .

Q. How are contradictions in reported biological activities addressed?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) are resolved via standardized assays (e.g., CLSI guidelines for antimicrobial tests) and meta-analyses. Factors like impurity profiles (HPLC >95% purity) and cell line specificity (e.g., MCF-7 vs. HepG2) are controlled .

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